N'-[(E)-(3-methylthiophen-2-yl)methylidene]furan-2-carbohydrazide
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Overview
Description
N’-[(E)-(3-methylthiophen-2-yl)methylidene]furan-2-carbohydrazide is an organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a furan ring and a thiophene ring, which are connected through a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-methylthiophen-2-yl)methylidene]furan-2-carbohydrazide typically involves the condensation reaction between furan-2-carbohydrazide and 3-methylthiophene-2-carbaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80-90°C for several hours until the formation of the hydrazone product is complete. The product is then isolated by filtration and purified by recrystallization from ethanol.
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(3-methylthiophen-2-yl)methylidene]furan-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-methylthiophen-2-yl)methylidene]furan-2-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the furan and thiophene rings.
Reduction: Hydrazine derivatives.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
N’-[(E)-(3-methylthiophen-2-yl)methylidene]furan-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Materials Science: It is explored for use in the development of organic semiconductors and photovoltaic materials.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-methylthiophen-2-yl)methylidene]furan-2-carbohydrazide involves its interaction with specific molecular targets. In medicinal applications, the compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The hydrazone linkage is crucial for its binding affinity and specificity. The compound may also induce oxidative stress in cells, contributing to its antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2-thienyl)methylidene]furan-2-carbohydrazide
- N’-[(E)-(3-methylthiophen-2-yl)methylidene]thiophene-2-carbohydrazide
- N’-[(E)-(3-methylthiophen-2-yl)methylidene]pyrrole-2-carbohydrazide
Uniqueness
N’-[(E)-(3-methylthiophen-2-yl)methylidene]furan-2-carbohydrazide is unique due to the presence of both furan and thiophene rings, which impart distinct electronic and steric properties
Properties
Molecular Formula |
C11H10N2O2S |
---|---|
Molecular Weight |
234.28 g/mol |
IUPAC Name |
N-[(E)-(3-methylthiophen-2-yl)methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C11H10N2O2S/c1-8-4-6-16-10(8)7-12-13-11(14)9-3-2-5-15-9/h2-7H,1H3,(H,13,14)/b12-7+ |
InChI Key |
BHUHVOVRUOXXBT-KPKJPENVSA-N |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/NC(=O)C2=CC=CO2 |
Canonical SMILES |
CC1=C(SC=C1)C=NNC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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